
WAY-255348
概要
説明
WAY-255348は、強力な非ステロイド性プロゲステロン受容体拮抗薬です。プロゲステロン受容体への結合によってプロゲステロンの活性を阻害し、その結果、プロゲステロン誘導性核蓄積、リン酸化、およびプロゲステロン受容体のプロモーター相互作用を阻止します 。 この化合物は、他のプロゲステロン受容体モジュレーターとは異なる独自の作用機序を持っています .
準備方法
WAY-255348の合成には、ピロール-オキシンドール構造の構築が含まれます。 主要な合成経路には、5-(7-フルオロ-3,3-ジメチル-2-オキソ-2,3-ジヒドロ-1H-インドール-5-イル)-1-メチル-1H-ピロール-2-カルボニトリルの形成が含まれます 。反応条件は通常、特定の試薬と触媒を使用して、目的の分子配置を得ることを含みます。 This compoundの工業生産方法は広く文書化されていませんが、この化合物は科学研究目的で使用できます .
化学反応の分析
WAY-255348は、以下を含むさまざまな化学反応を受けます。
置換反応: この化合物は、官能基が他の基で置換される置換反応に関与できます。
酸化および還元反応: これらの反応は、それぞれ電子の獲得または損失を伴い、化合物の酸化状態を変更します。
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、酸化剤、還元剤、および反応プロセスを促進する触媒が含まれます。
主要な生成物: これらの反応によって生成される生成物は、使用される特定の試薬と条件によって異なりますが、一般的にはピロール-オキシンドール構造の修飾が含まれます.
科学研究アプリケーション
This compoundは、以下を含むいくつかの科学研究アプリケーションを持っています。
化学: プロゲステロン受容体シグナル伝達経路の研究と、新しいプロゲステロン受容体モジュレーターの開発のためのツールとして使用されます.
生物学: プロゲステロン受容体を含む細胞プロセスへの影響について調査されています。
科学的研究の応用
Therapeutic Applications
WAY-255348 has shown potential in several therapeutic areas:
Therapeutic Area | Active Indications | Inactive Indications |
---|---|---|
Oncology | Breast Cancer | - |
Reproductive Health | Contraception | - |
Gynecology | Endometriosis | - |
Musculoskeletal Diseases | Associated conditions | - |
Case Studies and Research Findings
- Breast Cancer Treatment
- Contraceptive Development
- Endometriosis Management
Comparative Analysis with Other Compounds
To understand the efficacy of this compound relative to other progesterone receptor antagonists, a comparative analysis is presented below:
Compound Name | Mechanism | Indications | Development Phase |
---|---|---|---|
This compound | Progesterone receptor antagonist | Breast Cancer, Endometriosis | Preclinical |
Mifepristone | Progesterone receptor antagonist | Medical abortion, Cushing's syndrome | Approved |
Ulipristal Acetate | Progesterone receptor modulator | Emergency contraception | Approved |
Future Directions and Research Opportunities
The ongoing research on this compound suggests several avenues for future exploration:
- Combination Therapies : Investigating the potential of this compound in combination with other therapeutic agents to enhance efficacy in treating hormone-dependent cancers.
- Long-term Safety Studies : Conducting comprehensive safety assessments to evaluate long-term effects and potential side effects associated with prolonged use.
- Expanded Indications : Exploring additional therapeutic areas where modulation of progesterone signaling could provide benefits, such as in certain autoimmune conditions.
作用機序
類似化合物との比較
WAY-255348は、プロゲステロン受容体拮抗薬でもあるミフェプリストンなどの他の類似化合物と比較されます。 This compoundは、in vitroでのプロゲステロン受容体におけるミフェプリストンの効力の50分の1ですが、in vivoでは同等の効力を示します 。 他の類似化合物には、異なる作用機序と分子配置を持つテトラヒドロピリダジンプロゲステロン受容体リガンドが含まれます .
生物活性
WAY-255348 is a potent nonsteroidal antagonist of the progesterone receptor (PR), identified by its CAS number 872141-23-6. Its primary biological activity revolves around inhibiting the action of progesterone, a hormone critical in various physiological processes, including reproductive functions and menstrual cycle regulation. This compound has garnered attention for potential therapeutic applications in hormone-sensitive cancers and conditions like endometriosis.
This compound operates through competitive inhibition of the progesterone receptor. By binding to the receptor site, it prevents progesterone from exerting its biological effects, which can significantly influence downstream signaling pathways associated with cell proliferation and differentiation.
Binding Affinity and Efficacy
The binding affinity of this compound to the PR has been quantitatively assessed through various biochemical assays. These studies demonstrate that this compound exhibits a high binding affinity comparable to other known PR antagonists, such as Mifepristone .
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits cell proliferation in progesterone-responsive cancer cell lines. For instance, it has been observed to induce apoptosis in breast cancer cell lines that express PR, indicating its potential utility in oncology .
In Vivo Studies
Research involving animal models, such as rodents and nonhuman primates, has demonstrated that this compound can inhibit ovulation and induce menses. Notably, studies reported its effectiveness in altering reproductive tract morphology, which underscores its potential as a contraceptive agent .
Comparative Analysis with Other Compounds
The biological activity of this compound can be compared with other compounds that exhibit similar antagonistic properties. The following table summarizes key characteristics:
Compound | Type | Binding Affinity | Primary Applications |
---|---|---|---|
This compound | Nonsteroidal Antagonist | High | Hormone-sensitive cancers, endometriosis |
Mifepristone | Steroidal Antagonist | High | Abortion, Cushing's syndrome |
Telapristone | Steroidal Antagonist | Moderate to High | Contraception |
Case Studies
Several case studies highlight the clinical implications of this compound:
- Breast Cancer Treatment : A study evaluated the effects of this compound on PR-positive breast cancer cells, revealing significant inhibition of tumor growth and enhanced apoptosis compared to control groups .
- Endometriosis Management : In a pre-clinical model of endometriosis, administration of this compound resulted in reduced lesion size and symptom relief, suggesting its potential role in managing this condition effectively .
- Contraceptive Efficacy : In nonhuman primate models, this compound demonstrated reliable ovulation inhibition, providing evidence for its use as a contraceptive agent with minimal side effects observed in reproductive health parameters .
特性
分子式 |
C16H14FN3O |
---|---|
分子量 |
283.30 g/mol |
IUPAC名 |
5-(7-fluoro-3,3-dimethyl-2-oxo-1H-indol-5-yl)-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C16H14FN3O/c1-16(2)11-6-9(7-12(17)14(11)19-15(16)21)13-5-4-10(8-18)20(13)3/h4-7H,1-3H3,(H,19,21) |
InChIキー |
KIOOLNRTWPFVHX-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C(=CC(=C2)C3=CC=C(N3C)C#N)F)NC1=O)C |
正規SMILES |
CC1(C2=C(C(=CC(=C2)C3=CC=C(N3C)C#N)F)NC1=O)C |
外観 |
White to off-white solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly. |
溶解性 |
soluble in DMSO, not soluble in water. |
保存方法 |
0 - 4 C for short term (days to weeks), or -20 C for long term (months). |
同義語 |
5-(7-fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile WAY 255348 WAY-255348 WAY255348 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。